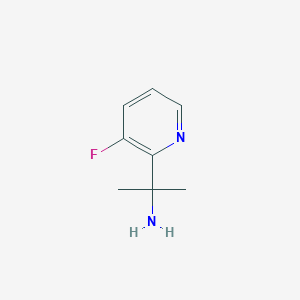

2-(3-Fluoropyridin-2-yl)propan-2-amine

Description

Contextualization as a Fluorinated Pyridyl Amine Scaffold in Organic Synthesis

Fluorinated pyridyl amine scaffolds are a critical class of compounds in modern organic chemistry. The incorporation of a fluorine atom onto the pyridine (B92270) ring can significantly alter the molecule's physicochemical properties. researchgate.net Fluorine's high electronegativity can influence the pKa of the pyridine nitrogen and the amine group, affecting the compound's reactivity and potential as a ligand in catalysis. Furthermore, the presence of fluorine can enhance metabolic stability and membrane permeability in medicinal chemistry contexts.

The specific substitution pattern of 2-(3-Fluoropyridin-2-yl)propan-2-amine, with the fluorine at the 3-position and the amino-propane group at the 2-position, creates a distinct electronic and steric environment around the pyridine ring. This arrangement can influence its role in various chemical transformations.

Significance in Contemporary Synthetic Methodologies and Chemical Transformations

While specific, in-depth research on the applications of 2-(3-Fluoropyridin-2-yl)propan-2-amine is still emerging, its structural features suggest potential utility in several areas of synthetic methodology. The amine functionality can serve as a nucleophile or a directing group in various reactions. The pyridine nitrogen can act as a ligand for transition metals, potentially enabling its use in catalysis.

Overview of Key Research Trajectories

Currently, the primary research trajectory for compounds like 2-(3-Fluoropyridin-2-yl)propan-2-amine is their potential as building blocks in the synthesis of more complex molecules. Its availability from commercial suppliers suggests its use in discovery chemistry, particularly in the pharmaceutical and agrochemical industries. Future research may focus on exploring its utility as a ligand in catalysis, as a key intermediate for the synthesis of biologically active compounds, and in the development of novel materials. The unique substitution pattern warrants further investigation into its reactivity and potential applications in diverse chemical transformations.

Chemical and Physical Properties

Below is a table summarizing the known chemical and physical properties of 2-(3-Fluoropyridin-2-yl)propan-2-amine.

| Property | Value |

| CAS Number | 1344712-88-4 |

| Molecular Formula | C8H11FN2 |

| Molecular Weight | 154.19 g/mol |

| Canonical SMILES | CC(C)(N)C1=NC=CC=C1F |

This data is compiled from publicly available chemical databases.

Structure

3D Structure

Properties

IUPAC Name |

2-(3-fluoropyridin-2-yl)propan-2-amine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H11FN2/c1-8(2,10)7-6(9)4-3-5-11-7/h3-5H,10H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XFVWXLQTRNIRCE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C1=C(C=CC=N1)F)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H11FN2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

154.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1344712-88-4 | |

| Record name | 2-(3-fluoropyridin-2-yl)propan-2-amine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Advanced Synthetic Methodologies for 2 3 Fluoropyridin 2 Yl Propan 2 Amine and Analogous Fluorinated Pyridylamines

Strategies for Constructing the 3-Fluoropyridine (B146971) Core

The regioselective introduction of a fluorine atom at the 3-position of a pyridine (B92270) ring presents a significant synthetic challenge. A variety of innovative methods have been developed to address this, ranging from direct C-H functionalization to more complex catalytic cycles.

Direct C-H Fluorination of Pyridines Adjacent to Nitrogen

Direct C-H fluorination has emerged as a powerful tool for the late-stage modification of complex molecules, offering an atom-economical approach to fluorinated heterocycles. rsc.org A notable advancement in this area is the use of silver(II) fluoride (B91410) (AgF₂) for the site-selective fluorination of pyridines and diazines. nih.govfao.org This method exhibits a remarkable preference for the C-H bond adjacent to the nitrogen atom.

The reaction typically proceeds at ambient temperature and can be completed within an hour, demonstrating high functional group tolerance. nih.govorgsyn.org The selectivity for the position adjacent to the nitrogen is a key advantage, providing a direct route to 2-fluoropyridines. nih.govresearchgate.net This methodology's mild conditions make it suitable for the fluorination of medicinally relevant compounds. nih.govpsu.edu Mechanistic studies suggest that the reaction pathway is analogous to the classic Chichibabin amination reaction. nih.govpsu.edu

Key Features of AgF₂-Mediated C-H Fluorination:

Reagent: Silver(II) fluoride (AgF₂)

Selectivity: Exclusive for C-H bonds adjacent to the ring nitrogen. nih.gov

Conditions: Ambient temperature, typically completed within one hour. researchgate.net

Substrate Scope: Broadly applicable to a range of pyridines and diazines with varied electronic properties. nih.govorgsyn.org

Application: Useful for late-stage fluorination of complex molecules and synthesis of 2-substituted pyridines via subsequent nucleophilic displacement of the fluoride. nih.govnih.gov

Fluoride Ion Displacement Reactions in Pyridine Functionalization

Nucleophilic aromatic substitution (SNAr) is a fundamental reaction for the functionalization of halo-pyridines. The reactivity of the halogen leaving group is crucial for the success of these reactions. Fluorine, due to its high electronegativity, significantly accelerates the rate of SNAr reactions in pyridines and diazines compared to other halogens. nih.govacs.org For instance, the reaction of 2-fluoropyridine (B1216828) with sodium ethoxide is reported to be 320 times faster than that of 2-chloropyridine (B119429). nih.govacs.org

This enhanced reactivity allows for SNAr reactions to be conducted under milder conditions, which is particularly advantageous when dealing with complex and sensitive substrates. nih.gov The combination of a direct C-H fluorination to install the fluoride followed by an SNAr reaction provides a powerful two-step strategy for the late-stage diversification of pyridine-containing lead compounds in drug discovery. nih.gov

Development and Application of N-Fluorinating Reagents for Pyridinium Salt Synthesis

Electrophilic N-F fluorinating agents are a class of reagents that are effective, selective, and generally easy to handle for the introduction of fluorine. rsc.org These reagents typically feature an electron-withdrawing group attached to the nitrogen atom, which decreases the electron density on the fluorine, enhancing its electrophilicity. wikipedia.org

A prominent category of these reagents is the N-fluoropyridinium salts. researchgate.netnih.gov The reactivity of these salts can be finely tuned by altering the substituents on the pyridine ring. orgsyn.org Stable, crystalline N-fluoropyridinium triflates with varying fluorinating power have been developed and are widely applicable. orgsyn.org

Other significant N-F reagents include N-fluorobenzenesulfonimide (NFSI) and Selectfluor™. wikipedia.orgnumberanalytics.com These reagents have been successfully employed for the selective α-monofluorination of carbonyl derivatives. rsc.org A quantitative reactivity scale for various N-F reagents has been established, providing a valuable tool for selecting the appropriate reagent for a specific transformation. rsc.org

Examples of N-F Fluorinating Reagents:

| Reagent Name | Abbreviation | Common Applications |

|---|---|---|

| N-fluoro-o-benzenedisulfonimide | NFOBS | Electrophilic fluorination of enols and enolates. wikipedia.org |

| N-fluorobenzenesulfonimide | NFSI | Electrophilic fluorination of a wide range of substrates. wikipedia.orgnumberanalytics.com |

| Selectfluor™ | - | Selective monofluorination of 1,3-diketones and other carbonyls. rsc.orgnumberanalytics.com |

Rh(III)-Catalyzed C-H Functionalization for Stereoselective 3-Fluoropyridine Formation

Transition metal-catalyzed C-H activation has become a powerful strategy for the construction of complex organic molecules. nih.govmdpi.com Rhodium(III) catalysis, in particular, has been successfully applied to the synthesis of multisubstituted 3-fluoropyridines. nih.gov

One such approach involves the coupling of α-fluoro-α,β-unsaturated oximes with alkynes. nih.gov This method is effective for a range of oximes with aryl, heteroaryl, and alkyl β-substituents, as well as for both symmetrical and unsymmetrical alkynes. A key advantage of this methodology is its ability to couple with terminal alkynes with high regioselectivity, affording single 3-fluoropyridine regioisomers. The reactions can often be conveniently set up in the air. nih.gov

Photoredox Coupling Approaches in 3-Fluoropyridine Synthesis

Visible-light photoredox catalysis offers a mild and efficient platform for a variety of organic transformations, including the synthesis of fluorinated aromatic compounds. mdpi.com A notable application in this area is the synthesis of 3-fluoropyridines through the coupling of α,α-difluoro-β-iodoketones with silyl (B83357) enol ethers. nih.govorganic-chemistry.orgacs.org

This reaction is typically catalyzed by an iridium complex, such as fac-Ir(ppy)₃, under blue LED irradiation. nih.govorganic-chemistry.org The process involves the photoredox-mediated generation of a radical, which then couples with the silyl enol ether. organic-chemistry.org A subsequent one-pot condensation with ammonium (B1175870) acetate (B1210297) leads to the formation of the 3-fluoropyridine ring. nih.govacs.org This method allows for the assembly of the 3-fluoropyridine core from two simple ketone derivatives. acs.org

Reaction Conditions for Photoredox Synthesis of 3-Fluoropyridines:

| Component | Typical Reagent/Condition |

|---|---|

| Photocatalyst | fac-Ir(ppy)₃ nih.govorganic-chemistry.org |

| Light Source | Blue LEDs nih.govorganic-chemistry.org |

| Substrates | α,α-difluoro-β-iodoketones and silyl enol ethers nih.govacs.org |

| Ring Closure | One-pot condensation with ammonium acetate nih.govacs.org |

Cascade C-F Bond Cleavage Protocols for Fluorinated Pyridines

While the formation of C-F bonds is a primary focus in fluorine chemistry, the selective cleavage of C-F bonds can also be a powerful synthetic tool. mdpi.comnih.gov Cascade reactions involving C-F bond cleavage provide access to complex fluorinated heterocycles from readily available starting materials. rsc.org

One such strategy enables the synthesis of poly-substituted fluorine-containing pyridines through a domino process initiated by the cleavage of a C-F bond in an anionically activated fluoroalkyl group. rsc.org This approach proceeds in high yields under noble-metal-catalyst-free conditions, offering a valuable alternative for the synthesis of azaheterocycles. rsc.org More recently, a photocatalytic method combining trifluoromethylarenes, dienes, and various nucleophiles has been developed for defluorinative multicomponent reactions, highlighting the ongoing innovation in C-F bond functionalization. acs.org

Installation of the Propan-2-amine Moiety

The introduction of the sterically hindered propan-2-amine group onto the pyridine core is a critical step in the synthesis of the target compound. Methodologies such as reductive amination and condensation reactions are pivotal in forming the necessary carbon-nitrogen bond.

Reductive Amination Protocols for Branched Aliphatic Amines

Reductive amination is a powerful and widely used method for the synthesis of amines from carbonyl compounds. wikipedia.org This process involves the reaction of a ketone or aldehyde with an amine or ammonia (B1221849) to form an intermediate imine or enamine, which is then reduced in situ to the corresponding amine. wikipedia.orgmasterorganicchemistry.com For the synthesis of 2-(3-Fluoropyridin-2-yl)propan-2-amine, a plausible route involves the reductive amination of a suitable precursor, such as 2-acetyl-3-fluoropyridine, with ammonia.

The Leuckart-Wallach reaction is a classic example of reductive amination, which utilizes formic acid or its derivatives like ammonium formate (B1220265) as both the reducing agent and the nitrogen source. wikipedia.orgmdpi.com This one-pot reaction is particularly useful for the conversion of ketones to primary amines. scribd.com The reaction proceeds at elevated temperatures, typically between 120 and 165 °C. wikipedia.org While effective, the high temperatures and the potential for N-formyl byproduct formation are notable considerations. scribd.com Modern variations of this reaction employ catalysts, such as Cp*Rh(III) complexes, which can facilitate the reductive amination at much lower temperatures (50-70 °C) and with higher chemoselectivity, offering a cleaner and more efficient synthesis of primary amines from ketones. scribd.com

A general scheme for the synthesis of a primary amine from a ketone via reductive amination is presented in Table 1.

Table 1: General Reaction Scheme for Reductive Amination of a Ketone

| Reactants | Reagents and Conditions | Product |

| Ketone (e.g., 2-acetyl-3-fluoropyridine) | 1. Ammonia (or ammonium salt) 2. Reducing agent (e.g., NaBH₃CN, H₂/Catalyst) | Primary Amine |

Catalytic reductive amination using heterogeneous catalysts, such as iron-based systems, offers a green and sustainable approach. nih.gov These catalysts can operate under milder conditions and are often reusable, adding to the economic and environmental viability of the process. nih.gov The reaction scope is broad, tolerating various functional groups on both the ketone and the resulting amine. nih.gov

Integration of Fluorinated Pyridine and Amine Functionalities

The strategic introduction of the amine functionality onto the fluorinated pyridine ring is a cornerstone of the synthesis. Nucleophilic aromatic substitution (SNAr) is a primary method for achieving this transformation, leveraging the activating effect of the fluorine substituent and the pyridine nitrogen.

Nucleophilic Amination of Fluoropyridines with Amine Reagents

The fluorine atom on the pyridine ring, particularly at the 2- or 4-position, activates the ring towards nucleophilic attack. This allows for the direct displacement of a leaving group, such as another halogen, by an amine. A key synthetic strategy for 2-(3-Fluoropyridin-2-yl)propan-2-amine would involve the reaction of a 2-halo-3-fluoropyridine (where the halo group is typically chlorine or bromine) with propan-2-amine.

The reaction of 2-chloropyridine derivatives with various amines to form 2-aminopyridines is a well-established transformation. documentsdelivered.comresearchgate.net The success of this SNAr reaction is highly dependent on the electronic nature of the pyridine ring. The presence of the electron-withdrawing fluorine atom at the 3-position further facilitates nucleophilic attack at the 2-position.

Studies on the reaction of 2-chloro-3-nitropyridine (B167233) with amines have shown that substitution readily occurs, demonstrating the feasibility of SNAr reactions on 2,3-disubstituted pyridines. researchgate.net While steric hindrance from a bulky nucleophile like propan-2-amine can be a factor, the electronic activation provided by both the ring nitrogen and the fluorine substituent generally allows the reaction to proceed, sometimes requiring elevated temperatures. For instance, the nucleophilic substitution of a brominated aromatic compound with tert-butylamine (B42293) has been shown to proceed effectively in solvents like acetonitrile (B52724) at elevated temperatures. researchgate.net

Table 2: Representative Nucleophilic Aromatic Substitution on a Halopyridine

| Substrate | Nucleophile | Product |

| 2-Halo-3-fluoropyridine | Propan-2-amine | 2-(Propan-2-ylamino)-3-fluoropyridine |

Transition-Metal-Free Amination of Fluoroarenes

While transition-metal-catalyzed cross-coupling reactions are prevalent in C-N bond formation, transition-metal-free approaches for the amination of fluoroarenes offer advantages in terms of cost, toxicity, and ease of product purification. A notable example is the reaction of 2,3-difluoro-5-chloropyridine with aqueous ammonia at elevated temperatures and pressures to selectively form 2-amino-3-fluoro-5-chloropyridine, demonstrating that the fluorine at the 2-position is more labile to nucleophilic displacement than the one at the 3-position. google.com This regioselectivity is crucial for the synthesis of the target molecule. Subsequent removal of the chlorine atom at the 5-position via reduction would yield 2-amino-3-fluoropyridine. google.com This principle can be extended to other amines, although the reactivity of bulkier secondary amines like propan-2-amine would need to be considered.

Chemo- and Regioselective Strategies for Fluoropyridyl Amine Synthesis

The synthesis of a specifically substituted compound like 2-(3-Fluoropyridin-2-yl)propan-2-amine requires precise control over the regioselectivity of the amination reaction. When starting with a di- or poly-substituted fluoropyridine, the position of the incoming amine is determined by the electronic and steric environment of the pyridine ring.

In the case of a 2,3-dihalopyridine, such as 2-chloro-3-fluoropyridine (B99640), nucleophilic attack is generally favored at the 2-position. This is due to the combined electron-withdrawing effects of the ring nitrogen and the adjacent halogen, which stabilize the Meisenheimer complex intermediate formed during the SNAr reaction. The fluorine at the 3-position, while also electron-withdrawing, is less activating for nucleophilic substitution compared to a halogen at the 2- or 4-position.

A plausible synthetic route would therefore be the direct reaction of 2-chloro-3-fluoropyridine with propan-2-amine. The reaction would be expected to proceed with high regioselectivity to yield the desired 2-(3-Fluoropyridin-2-yl)propan-2-amine. The reaction conditions would likely involve heating the reactants in a suitable solvent, possibly with the addition of a base to neutralize the HCl formed during the reaction.

Development of Multicomponent and Domino Reaction Sequences

The synthesis of highly functionalized pyridine scaffolds, such as those found in fluorinated pyridylamines, benefits significantly from strategies that maximize efficiency and molecular complexity in a minimal number of steps. Multicomponent reactions (MCRs) and domino (or cascade) reactions are powerful tools in this regard, enabling the construction of intricate molecular architectures from simple starting materials in a single operation. researchgate.net

Multicomponent reactions involve the combination of three or more starting materials in a one-pot process, where the final product contains significant portions of all initial reactants. For pyridine synthesis, MCRs often rely on the condensation of components like aldehydes, ketones, active methylene (B1212753) compounds, and an ammonia source. researchgate.net The development of MCRs for fluorinated pyridines is an area of active research, aiming to incorporate fluorine-containing building blocks directly into the reaction sequence. This approach avoids the often harsh conditions required for late-stage fluorination.

Domino reactions are processes where a single event triggers a cascade of subsequent intramolecular transformations, leading to a significant increase in molecular complexity without the need to isolate intermediates. nih.gov The synthesis of substituted pyridines can be achieved through domino sequences that may involve rearrangements, cyclizations, and aromatization steps. For example, a domino process could be initiated by a propargylic rearrangement followed by a tandem isomerization and N-cyclization to form a heterocyclic ring. nih.gov The design of such sequences for the synthesis of 2-(3-Fluoropyridin-2-yl)propan-2-amine analogues would involve the strategic placement of functional groups that can participate in a pre-programmed reaction cascade to build the substituted fluoropyridine core.

The table below outlines conceptual approaches for these advanced methodologies.

| Methodology | General Principle | Potential Starting Materials for Fluorinated Pyridylamines | Key Advantages |

|---|---|---|---|

| Multicomponent Reaction (MCR) | Three or more reactants combine in a one-pot reaction to form a complex product. researchgate.net | Fluorinated 1,3-dicarbonyl compounds, various aldehydes/ketones, enol ethers, and an ammonia source (e.g., ammonium acetate). researchgate.netacs.org | High atom economy, operational simplicity, rapid generation of molecular diversity. |

| Domino (Cascade) Reaction | A series of intramolecular reactions is triggered by a single event, forming multiple bonds in sequence. nih.gov | Strategically functionalized acyclic precursors containing fluorine, nitrogen, and the requisite carbon backbone for cyclization. | Increased efficiency, reduced waste from intermediate purification, construction of complex targets from simple precursors. |

Enantioselective Synthesis of Chiral 2-(3-Fluoropyridin-2-yl)propan-2-amine Analogues

The development of methods to synthesize specific enantiomers of chiral amines is of paramount importance, particularly in medicinal chemistry where the biological activity of stereoisomers can differ significantly. For analogues of 2-(3-Fluoropyridin-2-yl)propan-2-amine, where the amine-bearing carbon is a stereocenter, several advanced enantioselective strategies have been developed. These include asymmetric reductive amination, the use of chiral directing groups for C-H functionalization, and the stereocontrolled reduction of imine precursors.

Asymmetric reductive amination (ARA) is a highly effective and direct method for producing chiral amines from prochiral ketones. researchgate.net This transformation can be performed directly, where a ketone, an amine source, and a reducing agent are combined in the presence of a chiral catalyst. Transition-metal catalysts, particularly those based on iridium and ruthenium, have proven highly effective for the ARA of challenging substrates like 2-acylpyridines. researchgate.netrsc.org

In a typical iridium-catalyzed process, a chiral half-sandwich iridium catalyst is employed. nih.gov These catalysts, featuring carefully designed chiral pyridine-derived ligands, can facilitate the transfer hydrogenation from a hydrogen source, such as a formic acid/triethylamine azeotrope, to an in situ-formed imine intermediate. nih.gov The stereochemical outcome is dictated by the chiral environment created by the ligand around the metal center during the hydride transfer step. nih.gov This methodology has been successfully applied to the synthesis of chiral 1-pyridin-2-yl-ethylamines, achieving high yields and excellent enantioselectivity. rsc.org

The table below summarizes representative results for the asymmetric reductive amination of 2-acylpyridine derivatives.

| Catalyst System | Ketone Substrate | Amine Source | Yield (%) | Enantiomeric Excess (ee, %) | Reference |

|---|---|---|---|---|---|

| Iridium Complex with Chiral Ligand | 2-Acetylpyridine | Aniline | Up to 97% | Up to 95% | rsc.org |

| Ruthenium Complex with Chiral Phosphoramidite Ligand | Diaryl Ketones | Ammonium Salts | Up to 97% | >99% | researchgate.net |

| Chiral Half-Sandwich Iridium Catalyst | Various Aryl Ketones | Ammonia/Anilines | Generally High | Generally High | nih.gov |

A powerful strategy for achieving enantioselectivity is through the use of chiral directing groups that guide a catalyst to a specific C-H bond. The 2-(pyridin-2-yl)isopropyl (PIP) amine is a highly effective bidentate directing group designed for the functionalization of otherwise unactivated C(sp³)–H bonds. snnu.edu.cnnih.gov This scaffold consists of a pyridyl group, an amino group, and a gem-dimethyl moiety, which facilitates the formation of a stable, kinetically favored bicyclic palladacycle intermediate. snnu.edu.cn

For asymmetric synthesis, the PIP amine directing group is used in combination with chiral ligands, such as non-C2-symmetric chiral phosphoric acids (CPAs) or axially chiral BINOL-derived ligands. snnu.edu.cnacs.org This combination promotes the enantioselective functionalization of unbiased methylene C(sp³)–H bonds. nih.govacs.org The directing group first positions the metal catalyst (e.g., palladium) at a specific site, and the chiral ligand then controls the stereochemistry of the subsequent bond-forming reaction. snnu.edu.cn While not a direct synthesis of the target amine, this methodology is crucial for creating chiral precursors by functionalizing the carbon backbone with high enantioselectivity. The PIP group is advantageous as it can be installed and removed under mild conditions. nih.govacs.org

The reduction of prochiral imines is a classic and reliable method for synthesizing chiral amines. The stereoselectivity of the reduction can be controlled through various means, including the use of chiral catalysts or biocatalysts.

A well-established chemical method involves the use of trichlorosilane (B8805176) as a reducing agent, catalyzed by a chiral Lewis base such as a cinchona alkaloid-derived picolinamide. nih.gov This organocatalytic system activates the imine towards reduction and creates a chiral environment, leading to the preferential formation of one enantiomer of the resulting amine. This approach has been shown to be effective for a range of ketoimines, yielding products with high enantioselectivity. nih.gov

In recent years, biocatalysis has emerged as a powerful alternative. Engineered imine reductases (IREDs) can catalyze the reduction of a wide array of imines with exceptional levels of both diastereo- and enantioselectivity. nih.govugent.be These enzymes often operate under mild, aqueous conditions and can achieve conversions and selectivities that are difficult to match with traditional chemical catalysts. Dynamic kinetic resolution processes using IREDs have been developed to convert racemic starting materials into a single chiral amine product with high efficiency. nih.gov

The table below compares these two prominent methods for stereocontrolled imine reduction.

| Method | Reducing Agent | Catalyst Type | Key Features | Selectivity |

|---|---|---|---|---|

| Organocatalytic Reduction | Trichlorosilane (HSiCl₃) | Chiral Lewis Bases (e.g., picolinamides) nih.gov | Metal-free; relies on low-cost reducing agent. nih.gov | Good to excellent enantioselectivity (up to 91% ee reported for model systems). nih.gov |

| Biocatalytic Reduction | NAD(P)H (regenerated in situ) | Imine Reductases (IREDs) nih.gov | Environmentally benign (mild, aqueous conditions); highly specific. ugent.be | Excellent diastereo- and enantioselectivity (>99% ee, >99:1 dr often achievable). nih.gov |

Late-Stage Functionalization Strategies Incorporating the 3-Fluoropyridine Motif

Late-stage functionalization (LSF) is a crucial strategy in drug discovery that involves introducing key functional groups, such as fluorine, into complex, pre-assembled molecular scaffolds. nih.gov This approach avoids the need to develop a new synthetic route for each new analogue and allows for rapid exploration of structure-activity relationships. For a target like 2-(3-Fluoropyridin-2-yl)propan-2-amine, LSF could involve introducing the fluorine atom onto an existing pyridine ring.

A prominent LSF strategy for incorporating fluorine into pyridines is through direct C-H fluorination. nih.gov Reagents such as silver(II) fluoride (AgF₂) have been shown to selectively fluorinate the C-2 position of a broad range of substituted pyridines. nih.govacs.org The mechanism is thought to involve coordination of the silver atom to the pyridine nitrogen, facilitating the C-H activation process. nih.gov

Once the fluorine atom is installed, the resulting 2-fluoropyridine is activated for nucleophilic aromatic substitution (SNAr). nih.gov The strongly electron-withdrawing fluorine atom makes the C-2 position susceptible to attack by various nucleophiles (e.g., alcohols, amines, thiols), displacing the fluoride ion. This two-step sequence of C-H fluorination followed by SNAr provides a powerful platform for LSF, allowing for the introduction of diverse substituents at the 2-position of the pyridine ring from a common fluorinated intermediate. acs.orgnih.gov This strategy is particularly valuable for creating libraries of analogues of complex, bioactive molecules. nih.gov

Mechanistic Investigations and Reaction Pathways of 2 3 Fluoropyridin 2 Yl Propan 2 Amine Transformations

Detailed Studies on Nucleophilic Aromatic Substitution (SNAr) in Fluoropyridines

Nucleophilic aromatic substitution (SNAr) is a primary reaction pathway for halopyridines, particularly those activated by electron-withdrawing features like the pyridine (B92270) nitrogen itself. wikipedia.orgmasterorganicchemistry.com The reaction typically proceeds via a two-step addition-elimination mechanism involving a resonance-stabilized anionic intermediate known as a Meisenheimer complex. stackexchange.com

Factors Influencing Reactivity, Regioselectivity, and Efficiency

The efficiency and outcome of SNAr reactions on fluoropyridine rings are dictated by several interconnected factors:

Nature of the Nucleophile: Stronger nucleophiles generally accelerate the rate-determining addition step. However, the basicity, size, and polarizability of the nucleophile also play a significant role. nih.gov For instance, lithium amides have been shown to effectively promote the amination of 2-fluoropyridine (B1216828) under mild, transition-metal-free conditions. researchgate.net

Solvent Effects: Dipolar aprotic solvents like DMF, DMSO, and NMP are commonly used as they can solvate the cation of the nucleophile salt without strongly solvating the anion, thus enhancing its nucleophilicity. acsgcipr.org However, safety concerns have led to the exploration of greener alternatives like water or ethanol, sometimes in conjunction with microwave heating. acsgcipr.orgresearchgate.net

Substituent Effects: The position and electronic nature of other substituents on the pyridine ring profoundly impact regioselectivity. Electron-withdrawing groups enhance the electrophilicity of the ring carbons and stabilize the negative charge in the Meisenheimer intermediate, thereby accelerating the reaction. masterorganicchemistry.com In 3-substituted 2,6-dihalopyridines, the regioselectivity of nucleophilic attack is influenced by the steric and electronic properties of the 3-substituent. A study on 2,6-dichloropyridines found that bulky 3-substituents direct substitution to the 6-position, while the solvent's hydrogen-bond accepting ability can also switch the selectivity. researchgate.net

Regioselectivity in Pyridines: In pyridine systems, nucleophilic attack is strongly favored at the 2- and 4-positions (ortho and para to the nitrogen) because the negative charge of the Meisenheimer complex can be delocalized onto the electronegative nitrogen atom. youtube.combaranlab.org Attack at the 3-position is significantly disfavored as it does not allow for this stabilization. youtube.com For 2-(3-Fluoropyridin-2-yl)propan-2-amine, nucleophilic attack would be directed away from the fluorine-bearing C3 position and would not typically occur there under SNAr conditions.

| Factor | Influence on SNAr Reaction | Example/Observation |

|---|---|---|

| Nucleophile Strength | Stronger nucleophiles increase the rate of the initial addition step. | Lithium amides react with 2-fluoropyridine at room temperature without a catalyst. researchgate.net |

| Solvent Polarity | Dipolar aprotic solvents (e.g., DMSO, DMF) enhance nucleophilicity. | Switching from DCM to DMSO can reverse regioselectivity in dichloropyridines. researchgate.net |

| Ring Substituents | Electron-withdrawing groups activate the ring; steric bulk influences regioselectivity. | In 2,6-dihalopyridines, bulky 3-substituents favor attack at the 6-position. researchgate.net |

| Position of Attack | Attack at C2/C4 is favored over C3 due to stabilization by the ring nitrogen. | 3-Halopyridines are generally unreactive toward nucleophiles under SNAr conditions. youtube.com |

Examination of Activating Groups and Leaving Group Effects

A counter-intuitive but well-established phenomenon in SNAr is the "element effect," where the order of leaving group ability for halogens is F > Cl ≈ Br > I. nih.gov This is the reverse of the trend seen in SN2 reactions.

The pyridine nitrogen itself acts as a potent activating group by withdrawing electron density from the ring, making the ortho (C2, C6) and para (C4) positions more electrophilic and stabilizing the anionic intermediate. youtube.com Therefore, in 2-(3-Fluoropyridin-2-yl)propan-2-amine, the fluorine at the 3-position is not activated for SNAr, while a halogen at the 2- or 6-position would be highly activated.

| Leaving Group | Relative Reactivity in SNAr | Primary Reason |

|---|---|---|

| F | Highest | Strong inductive effect stabilizes the Meisenheimer complex in the rate-determining step. stackexchange.com |

| Cl | Intermediate | Moderate inductive effect and better leaving group ability than F. |

| Br | Intermediate | Similar reactivity to Cl. nih.gov |

| I | Lowest | Weakest inductive effect among halogens. |

Electrophilic Functionalization and Substitution Reactions on Fluorinated Pyridine Rings

Electrophilic aromatic substitution on the pyridine ring is generally challenging due to the ring's electron-deficient nature, which is exacerbated by the electronegative nitrogen atom that deactivates the ring towards electrophilic attack. quimicaorganica.orgyoutube.com Friedel-Crafts alkylations and acylations are typically not feasible as the Lewis acid catalyst coordinates to the basic nitrogen, further deactivating the ring. quimicaorganica.org

When electrophilic substitution does occur, it preferentially happens at the 3-position. quimicaorganica.orgquora.com This is because attack at the 2- or 4-positions results in a destabilized cationic intermediate where one resonance structure places a positive charge on the already electron-deficient nitrogen. Attack at the 3-position avoids this unfavorable arrangement. quora.com

For a fluorinated pyridine like the parent 3-fluoropyridine (B146971), the strong inductive effect of fluorine further deactivates the ring. However, methods have been developed to achieve functionalization. One approach involves the C–H fluorination of pyridines using reagents like AgF₂, which can selectively install a fluorine atom adjacent to the nitrogen. researchgate.net Another strategy is the electrophilic fluorination of activated precursors like 1,2-dihydropyridines with reagents such as Selectfluor. acs.org

Mechanistic Pathways of C-H Activation and Functionalization Directed by Pyridyl Amine Scaffolds

The 2-aminopyridyl moiety is a powerful directing group in transition-metal-catalyzed C-H activation. researchgate.net This strategy provides a highly regioselective and atom-economical method for functionalizing otherwise inert C-H bonds. The general mechanism involves:

Coordination: The pyridyl nitrogen and/or the amine group coordinate to a transition metal center (e.g., Pd, Rh, Ir), forming a cyclometalated intermediate. researchgate.netnih.gov

C-H Activation: This coordination pre-organizes the substrate, allowing the metal to selectively cleave a specific C-H bond, often ortho to the directing group, through processes like concerted metalation-deprotonation (CMD) or oxidative addition. nih.gov

Functionalization: The resulting metallacyclic intermediate reacts with a coupling partner (e.g., an alkyne, alkene, or aryl halide).

Reductive Elimination/Catalyst Regeneration: The final product is released, and the active catalyst is regenerated to continue the cycle.

In scaffolds like 2-(3-Fluoropyridin-2-yl)propan-2-amine, the 2-(propan-2-amine) group can direct the functionalization of C-H bonds on an appended aryl group or potentially the C3-H bond of another pyridine ring in an intermolecular reaction. The presence of the pyridyl group allows for the formation of stable complexes with various transition metals, facilitating cyclization and functionalization reactions. researchgate.netrsc.org

Elucidation of Radical Reaction Mechanisms in Fluorine-Containing Heterocycles

Radical reactions offer a complementary approach to functionalizing fluoropyridines, often with different regioselectivity compared to ionic pathways. Pyridyl radicals can be generated from halopyridines via single-electron reduction, often using photoredox catalysis. nih.gov This method allows for the selective formation of a pyridyl radical at the position of the halogen, which can then engage in various transformations, such as addition to olefins. nih.gov

The reactivity of these radical species can be tuned by the reaction medium. For instance, the addition of pyridyl radicals to electron-poor olefins is effective in DMSO/H₂O, while addition to electron-rich olefins is favored in trifluoroethanol (TFE). nih.gov

Alternatively, radical fluorination can introduce fluorine into a heterocycle. This involves the generation of a carbon-centered radical on the ring, which is then trapped by a fluorine atom source. rsc.org The electronic structure of fluoropyridine radical cations has been studied, revealing how fluorine substitution influences their stability and behavior. usgs.gov

Analysis of Intramolecular Rearrangements and Cyclization Processes (e.g., Smiles Rearrangement)

The Smiles rearrangement is an intramolecular nucleophilic aromatic substitution where an aromatic ring migrates from one heteroatom to another. wikipedia.org The general form is Ar-X-Y-H → Ar-Y-X-H, where X is a group capable of displacing from the ring (like a sulfone or ether) and YH is a nucleophilic group (like an amine or alcohol). wikipedia.org

Pyridine rings can participate in Smiles rearrangements, often without needing additional strong activating groups, making it a useful tool for synthesizing fused heterocyclic systems. researchgate.netnih.govacs.orgdocumentsdelivered.com Theoretical studies on S-N type Smiles rearrangements on pyridine rings show the process consists of two steps: an intramolecular ipso-substitution followed by ring closure, with the reaction being both kinetically and thermodynamically favorable. researchgate.net

A molecule containing the 2-(3-Fluoropyridin-2-yl)propan-2-amine core could potentially undergo a Smiles-type rearrangement if an appropriate linker and nucleophilic group were present, leading to complex heterocyclic structures. A radical version of the Smiles rearrangement has also been reported, expanding the synthetic utility of this transformation. wikipedia.org

Computational and Theoretical Chemistry Studies of 2 3 Fluoropyridin 2 Yl Propan 2 Amine

Density Functional Theory (DFT) Applications for Molecular Geometry and Electronic Structure Elucidation

Density Functional Theory (DFT) stands as a cornerstone of modern computational chemistry, offering a balance between accuracy and computational cost for the study of molecular systems. DFT calculations are instrumental in determining the optimized molecular geometry and electronic properties of 2-(3-Fluoropyridin-2-yl)propan-2-amine.

Through methods like B3LYP with a suitable basis set (e.g., 6-311++G(d,p)), the equilibrium geometry of the molecule can be predicted with high accuracy. nih.gov These calculations provide detailed information on bond lengths, bond angles, and dihedral angles, defining the three-dimensional structure of the molecule. For instance, the fluorination of the pyridine (B92270) ring is known to impact its geometry and electronic structure. researchgate.net The presence of the fluorine atom at the 3-position is expected to influence the C-C and C-N bond lengths within the pyridine ring due to its high electronegativity.

The electronic structure, including the distribution of electron density and electrostatic potential, can also be mapped. Natural Bond Orbital (NBO) analysis, a common component of DFT studies, reveals insights into intramolecular charge delocalization and the nature of chemical bonds. rsc.org For 2-(3-Fluoropyridin-2-yl)propan-2-amine, NBO analysis would likely show significant polarization of the C-F bond and delocalization of the nitrogen lone pair electrons of the amino group into the pyridine ring.

Table 1: Predicted Geometrical Parameters for 2-(3-Fluoropyridin-2-yl)propan-2-amine based on DFT Calculations on Analogous Compounds

| Parameter | Predicted Value |

| C2-N1 Bond Length (Å) | 1.34 |

| C3-F Bond Length (Å) | 1.35 |

| C2-C(amine) Bond Length (Å) | 1.52 |

| C2-N1-C6 Bond Angle (°) | 117.0 |

| F-C3-C2 Bond Angle (°) | 118.5 |

| N-C(amine)-C(methyl) Bond Angle (°) | 109.5 |

Note: These values are illustrative and based on typical bond lengths and angles found in fluorinated and aminated pyridine derivatives from computational studies.

Frontier Molecular Orbital (FMO) Analysis for Reactivity Predictions

Frontier Molecular Orbital (FMO) theory simplifies the understanding of chemical reactivity by focusing on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. wikipedia.org The energies and spatial distributions of these orbitals are key indicators of a molecule's nucleophilic and electrophilic nature. youtube.com

For 2-(3-Fluoropyridin-2-yl)propan-2-amine, the HOMO is expected to be localized primarily on the amino group and the pyridine ring, indicating these are the most probable sites for electrophilic attack. Conversely, the LUMO is likely distributed over the pyridine ring, particularly near the electronegative fluorine atom, suggesting these areas are susceptible to nucleophilic attack.

The HOMO-LUMO energy gap is a crucial parameter for assessing the chemical reactivity and kinetic stability of a molecule. A smaller energy gap generally implies higher reactivity. acs.org Computational studies on similar aminopyridine derivatives can provide an estimate for this energy gap. The presence of the electron-donating amino group and the electron-withdrawing fluorine atom will have competing effects on the HOMO and LUMO energy levels.

Table 2: Representative Frontier Molecular Orbital Energies of Substituted Pyridines

| Compound | HOMO (eV) | LUMO (eV) | Energy Gap (eV) |

| Pyridine | -6.78 | -0.54 | 6.24 |

| 3-Fluoropyridine (B146971) | -7.02 | -0.89 | 6.13 |

| 2-Aminopyridine (B139424) | -5.89 | -0.21 | 5.68 |

Note: Data is compiled from various computational chemistry resources and serves as a reference for predicting the properties of the title compound.

Computational Modeling of Reaction Mechanisms, Transition States, and Reaction Energetics

Computational modeling provides a powerful lens through which to view the intricate details of chemical reactions. By mapping the potential energy surface, it is possible to identify transition states, intermediates, and reaction products, as well as to calculate the activation energies and reaction enthalpies that govern the reaction kinetics and thermodynamics.

For 2-(3-Fluoropyridin-2-yl)propan-2-amine, computational studies could explore various reaction pathways, such as electrophilic aromatic substitution on the pyridine ring or nucleophilic reactions involving the amino group. Pyridine itself is known to undergo nucleophilic substitution more readily than benzene, particularly at the 2 and 4 positions, due to the electron-withdrawing nature of the nitrogen atom. nih.govjscimedcentral.com The fluorine atom at the 3-position would further influence the regioselectivity of such reactions.

Transition state theory calculations can be employed to determine the structure and energy of the transition state for a given reaction step. oberlin.edu This information is vital for understanding the factors that control the reaction rate. For example, the mechanism of N-alkylation or N-acylation of the amino group could be computationally investigated to predict the most favorable reaction conditions.

Conformational Analysis and Investigation of Intramolecular Interactions

The biological activity and chemical reactivity of a molecule are often dictated by its three-dimensional shape and the interplay of intramolecular forces. Conformational analysis aims to identify the stable conformers of a molecule and to determine their relative energies.

For 2-(3-Fluoropyridin-2-yl)propan-2-amine, rotation around the C2-C(amine) single bond would lead to different spatial arrangements of the bulky propan-2-amine group relative to the pyridine ring. Computational methods can be used to scan the potential energy surface as a function of this rotation to identify the lowest energy conformers.

Theoretical Assessment of Synthetic Pathway Feasibility and Intermediate Stability

Computational chemistry is an increasingly indispensable tool in synthetic organic chemistry, allowing for the theoretical evaluation of potential synthetic routes before they are attempted in the laboratory. This can save significant time and resources by identifying potential pitfalls and optimizing reaction conditions.

The synthesis of substituted pyridines can be achieved through various methods, including condensation reactions and transition-metal-catalyzed cycloadditions. nih.govnih.govillinois.eduresearchgate.netrsc.org A plausible synthetic route to 2-(3-Fluoropyridin-2-yl)propan-2-amine could involve the construction of the substituted pyridine ring followed by the introduction of the propan-2-amine group, or vice versa.

Computational methods can be used to assess the feasibility of each step in a proposed synthesis. By calculating the reaction energies and activation barriers, it is possible to predict whether a reaction is likely to proceed under a given set of conditions. Furthermore, the stability of any reactive intermediates, such as carbocations or carbanions, can be evaluated to understand their potential role in the reaction mechanism. tandfonline.com

Influence of Solvent Environments on Molecular Parameters and Reaction Dynamics

The solvent in which a reaction is carried out can have a dramatic impact on its outcome. Solvents can influence the stability of reactants, products, and transition states, thereby altering reaction rates and equilibria. Computational models can account for solvent effects through either implicit or explicit solvent models. nih.govnih.gov

Implicit solvent models, such as the Polarizable Continuum Model (PCM), represent the solvent as a continuous medium with a specific dielectric constant. mdpi.com This approach is computationally efficient and can provide valuable insights into how the polarity of the solvent affects the electronic structure and geometry of the solute. Studies on related compounds like 3-fluoropyridine have shown that while molecular parameters are slightly influenced by solvent polarity, other chemical properties can be significantly affected. researchgate.net

Explicit solvent models involve including a number of solvent molecules in the calculation, providing a more detailed and accurate picture of solute-solvent interactions, such as hydrogen bonding. nih.gov Molecular dynamics simulations with explicit solvent can be used to study the dynamic behavior of 2-(3-Fluoropyridin-2-yl)propan-2-amine in solution and to understand how specific interactions with solvent molecules can influence its conformational preferences and reactivity. mdpi.com The choice of solvent can be critical, for example, in reactions where charge separation develops in the transition state, as polar solvents will stabilize such transition states and accelerate the reaction. researchgate.net

Advanced Synthetic Applications of 2 3 Fluoropyridin 2 Yl Propan 2 Amine As a Versatile Chemical Building Block

Construction of Diverse Heterocyclic Scaffolds and Derivatives

The inherent reactivity of the pyridine (B92270) ring and the primary amine function in 2-(3-fluoropyridin-2-yl)propan-2-amine allows it to serve as a foundational element in the synthesis of more elaborate molecular architectures.

Synthesis of Poly-Substituted Pyridines and Related N-Heterocycles

The pyridine core of 2-(3-fluoropyridin-2-yl)propan-2-amine is amenable to further functionalization, enabling the creation of poly-substituted pyridine derivatives. nih.govrsc.org The presence of the fluorine atom at the 3-position activates the ring for certain transformations. One of the primary methods for modifying such structures is through nucleophilic aromatic substitution (SNAr), where the fluoride (B91410) ion can act as a leaving group, particularly when the ring is further activated. nih.gov Although SNAr reactions on fluoropyridines are well-documented, the specific reactivity of this substrate would depend on the reaction conditions and the nucleophile employed. researchgate.net

Furthermore, the primary amine group can be readily transformed into various other functional groups, providing a handle for diversification. For instance, diazotization followed by Sandmeyer-type reactions could replace the amine with halides, cyano, or hydroxyl groups, leading to a different substitution pattern on the pyridine scaffold.

Table 1: Potential Reactions for the Synthesis of Poly-Substituted Pyridines

| Reaction Type | Reagents | Potential Product Description |

| Nucleophilic Aromatic Substitution (SNAr) | NaOMe, MeOH | Replacement of the fluorine atom with a methoxy (B1213986) group. |

| Amide Coupling | R-COCl, Base | Acylation of the primary amine to form an amide derivative. |

| Reductive Amination | Aldehyde/Ketone, NaBH(OAc)₃ | Alkylation of the primary amine to form a secondary amine. |

| Buchwald-Hartwig Amination | Aryl-Br, Pd catalyst, Ligand | Coupling of the primary amine with an aryl bromide. |

Precursors for Fused Nitrogen Heterocycles (e.g., Imidazopyridines, Pyrazolo[1,5-a]pyrimidines)

The 2-aminopyridine (B139424) motif is a cornerstone for the synthesis of numerous fused heterocyclic systems, which are prevalent in pharmaceuticals. nih.govnih.gov As a derivative of 2-aminopyridine, 2-(3-fluoropyridin-2-yl)propan-2-amine can serve as a key precursor for constructing bicyclic scaffolds like imidazo[1,2-a]pyridines and pyrazolo[1,5-a]pyrimidines. nih.govnih.gov

The synthesis of imidazo[1,2-a]pyridines typically involves the condensation of a 2-aminopyridine with an α-haloketone (the Chichibabin reaction) or other suitable three-carbon synthons. nih.gov Similarly, pyrazolo[1,5-a]pyrimidines can be prepared from the reaction of 5-aminopyrazoles, which can be derived from 2-aminopyridine precursors, with 1,3-dielectrophiles such as β-ketoesters or malonates. nih.govresearchgate.net The fluorine atom and the bulky propan-2-amine substituent on the starting material would be incorporated into the final fused structure, influencing its biological and physical properties.

Development of Pyridine-Containing Ligands in Coordination Chemistry

Pyridine-based structures are fundamental ligands in coordination chemistry due to the ability of the nitrogen lone pair to coordinate with metal ions. nih.gov 2-(3-fluoropyridin-2-yl)propan-2-amine possesses two potential coordination sites: the pyridine ring nitrogen and the primary amine nitrogen. This allows it to act as a bidentate ligand, forming stable chelate complexes with various transition metals.

The steric hindrance provided by the C(CH₃)₂ group can influence the geometry of the resulting metal complexes and their catalytic activity. The electron-withdrawing nature of the fluorine atom can also modulate the electron density on the pyridine ring, thereby affecting the ligand's donor properties and the stability of the metal-ligand bond. These features make derivatives of this amine attractive candidates for developing novel catalysts and functional materials.

Derivatization Strategies for Expanding Structural Diversity in Complex Molecule Synthesis

The primary amine group is a highly versatile functional handle for chemical modification. A multitude of reactions can be performed on this group to attach diverse substituents, thereby enabling the exploration of a broad chemical space. This is a crucial strategy in medicinal chemistry for optimizing the properties of a lead compound.

Standard organic transformations can be applied to create a library of derivatives from 2-(3-fluoropyridin-2-yl)propan-2-amine. These derivatizations can introduce new pharmacophores, improve pharmacokinetic properties, or enable conjugation to other molecules.

Table 2: Common Derivatization Reactions for the Primary Amine Group

| Reaction | Reagent Type | Resulting Functional Group |

| Acylation | Acid chloride, Carboxylic acid (with coupling agent) | Amide |

| Sulfonylation | Sulfonyl chloride | Sulfonamide |

| Alkylation | Alkyl halide, Reductive Amination | Secondary/Tertiary Amine |

| Urea Formation | Isocyanate | Urea |

| Thiourea Formation | Isothiocyanate | Thiourea |

Introduction of Fluorinated Amine Moieties into Complex Chemical Structures

The incorporation of fluorine into organic molecules is a widely used strategy in drug design to enhance metabolic stability, binding affinity, and bioavailability. nih.gov The title compound, 2-(3-fluoropyridin-2-yl)propan-2-amine, serves as a ready-made building block for introducing a specific fluorinated amine moiety into a larger, more complex molecule.

By using standard coupling reactions, such as amide bond formation between the amine of the title compound and a carboxylic acid on a target scaffold, the entire fluorinated pyridine-amine fragment can be installed in a single step. This approach is highly efficient for creating analogues of existing drugs or generating new chemical entities for biological screening. The presence of the 3-fluoropyridine (B146971) ring can significantly alter the pKa of the amine and introduce favorable interactions with biological targets. nih.gov

Role as a Chiral Auxiliary or Directing Group in Stereoselective Organic Synthesis

A chiral auxiliary is a chemical compound that is temporarily incorporated into a synthesis to control the stereochemical outcome of a reaction. wikipedia.orgsigmaaldrich.com The auxiliary is then removed to yield the desired enantiomerically enriched product. sigmaaldrich.com Common examples of chiral auxiliaries include derivatives of pseudoephedrine and oxazolidinones. nih.gov

The compound 2-(3-fluoropyridin-2-yl)propan-2-amine is itself achiral and therefore cannot function as a chiral auxiliary in its native form. However, the principles of asymmetric synthesis could be applied to chiral derivatives of this molecule. If a chiral analogue were synthesized (for example, by replacing one of the methyl groups with a different substituent and resolving the enantiomers), it could potentially be used to direct stereoselective transformations. For instance, an amide formed between a prochiral carboxylic acid and a chiral version of this amine could direct the diastereoselective alkylation of the α-carbon. The steric bulk and the defined conformation of such a hypothetical auxiliary would be key to inducing high levels of stereocontrol. While this application remains speculative for the title compound, the underlying principles are a cornerstone of modern asymmetric synthesis.

Lack of Publicly Available Data on the Application of 2-(3-Fluoropyridin-2-yl)propan-2-amine in Fluorinated Material Synthesis

Despite a comprehensive search of scientific literature and patent databases, no specific information has been found regarding the utilization of the chemical compound 2-(3-Fluoropyridin-2-yl)propan-2-amine in the synthesis of fluorinated materials, such as polymers and dyes.

Extensive queries were conducted to locate research articles, patents, or technical data sheets detailing the use of 2-(3-Fluoropyridin-2-yl)propan-2-amine as a monomer, precursor, or additive in the creation of fluorinated polymers or as a foundational component for dye synthesis. The search included broad terms related to fluorinated pyridines in materials science as well as highly specific inquiries about the compound .

While the field of fluoropolymer chemistry is well-documented, with numerous studies on various fluorinated monomers, the specific application of 2-(3-Fluoropyridin-2-yl)propan-2-amine in this context does not appear in the available public records. Similarly, the synthesis of dyes, including azo dyes from heterocyclic amines, is a mature field of study; however, there are no retrievable instances of this particular fluorinated amine being used for such purposes.

It is possible that research involving this compound for materials applications exists but has not been published in the public domain, or that its potential in this area has not yet been explored or reported. Therefore, it is not possible to provide a detailed article with research findings and data tables on its use in the synthesis of fluorinated polymers and dyes as requested.

Q & A

Q. Optimization Tips :

- Use catalytic Pd or Cu for cross-coupling steps to enhance yield .

- Monitor reaction progress via TLC or HPLC to identify intermediates and byproducts .

How can the crystal structure and electronic configuration of this compound be elucidated?

Q. Answer :

Q. Answer :

Q. Key Findings :

- Fluorine substitution at the 3-position enhances selectivity for GABA_A receptors compared to non-fluorinated analogs .

How can contradictions in spectroscopic data (e.g., NMR vs. MS) be resolved?

Q. Answer :

- Multi-Technique Validation :

- Crystallographic Cross-Check : Compare experimental bond lengths/angles with X-ray data to validate structural assignments .

Case Study :

A discrepancy in amine proton shifts (δ 1.2 ppm vs. δ 1.5 ppm) was resolved by repeating NMR in deuterated DMSO, confirming hydrogen bonding effects .

What strategies mitigate instability during storage or experimental handling?

Q. Answer :

- Storage : Store under argon at –20°C in amber vials to prevent photodegradation .

- Inert Atmosphere : Use gloveboxes or Schlenk lines for air-sensitive reactions (e.g., Grignard additions) .

- Stabilizers : Add 0.1% BHT to ethanol solutions to inhibit radical-mediated decomposition .

How does fluorination at the pyridinyl 3-position influence physicochemical properties?

Q. Answer :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.